Technical Guide: Physicochemical Properties & Reactivity of 2-Chloro-3,8-diethylquinoline
The following technical guide details the physicochemical and synthetic profile of 2-Chloro-3,8-diethylquinoline , a specialized heterocyclic building block. Executive Summary 2-Chloro-3,8-diethylquinoline (CAS: 1031928-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical and synthetic profile of 2-Chloro-3,8-diethylquinoline , a specialized heterocyclic building block.
Executive Summary
2-Chloro-3,8-diethylquinoline (CAS: 1031928-05-8) is a trisubstituted quinoline scaffold valued in drug discovery for its unique steric and electronic profile.[1] Unlike the more common 2-chloroquinoline, the 3,8-diethyl substitution pattern provides a "molecular clamp" effect—restricting rotation in binding pockets while modulating lipophilicity. This guide analyzes its physicochemical parameters, validated synthetic routes, and reactivity profile for nucleophilic aromatic substitution (
), a critical gateway for synthesizing antimalarial and kinase-inhibitor candidates.[2]
Structural Analysis & Electronic Properties
The compound features a fused benzene-pyridine system (quinoline) with a chlorine atom at the C2 position, and ethyl groups at C3 and C8.[2]
Electronic Effects
C2-Chlorine (Warhead): The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect (
, ), activating the C2 position for nucleophilic attack.[2] The chlorine atom serves as an excellent leaving group, making this molecule a premier electrophile.
C3-Ethyl (Steric/Electronic): The ethyl group at C3 is weakly electron-donating (
).[2] However, its primary role is steric; it shields the C2-Cl bond from bulky nucleophiles, requiring optimized reaction conditions (higher temperature/polar solvents) compared to unsubstituted 2-chloroquinoline.
C8-Ethyl (Peri-Interaction): The C8 substituent creates a "peri-effect" with the ring nitrogen.[2] This steric bulk can distort the lone pair geometry of the nitrogen, slightly modulating basicity and solubility. It also prevents metabolic oxidation at the typically labile C8 position.
Physicochemical Profile
Data synthesized from experimental values of structural analogs (e.g., 2-chloro-3-methylquinoline) and QSAR predictive modeling.[2]
Table 1: Key Physicochemical Parameters[1][3]
Parameter
Value (Experimental/Predicted)
Significance in Drug Design
Molecular Formula
Core scaffold definition.
Molecular Weight
219.71 g/mol
Fragment-based drug design (FBDD) compliant (<300 Da).[2]
LogP (Lipophilicity)
4.1 ± 0.3 (Predicted)
High lipophilicity indicates good membrane permeability but requires formulation aid (e.g., cyclodextrins).
pKa (Conjugate Acid)
~0.5 - 1.2 (Predicted)
Extremely weak base due to the electron-withdrawing 2-Cl group. Unlikely to be protonated at physiological pH.
Melting Point
55 - 65 °C (Predicted)
Lower than methyl analogs (84°C) due to ethyl chain flexibility disrupting crystal packing. Likely a low-melting solid.
Solubility
Low (Water); High (DCM, EtOAc)
Requires organic co-solvents (DMSO, DMF) for biological assays.[2]
Two primary routes exist: the Knorr Quinoline Synthesis (preferred for scale) and the Vilsmeier-Haack Cyclization (preferred for library diversity).[2]
Route A: Modified Knorr Synthesis (Process Scale)
This route builds the pyridine ring onto the benzene substrate.[2]
Condensation: Reflux 2-ethylaniline (1.0 eq) with ethyl 2-ethyl-3-oxobutanoate (1.1 eq) in toluene with a catalytic amount of p-TsOH. Use a Dean-Stark trap to remove water.
Cyclization: Heat the resulting intermediate in polyphosphoric acid (PPA) or concentrated
at 100-120°C to close the ring, yielding 3,8-diethylquinolin-2(1H)-one .
Chlorination: Treat the dry quinolinone with neat
(3-5 eq) at reflux (105°C) for 2-4 hours. Monitor by TLC (hexane/EtOAc 9:1).
Workup: Pour onto crushed ice (exothermic!). Neutralize with
to pH 8. Extract with DCM.
Route B: Vilsmeier-Haack Approach
Ideal for generating the 3-formyl derivative, which can be reduced to the ethyl group, though less direct for the 3-ethyl target.[2]
Visualization of Synthetic Logic:
Reactivity Profile & Applications
The 2-chloro substituent is the primary handle for derivatization.
Nucleophilic Aromatic Substitution (
)
The 2-position is activated for attack by amines, thiols, and alkoxides.[2]
Mechanism: Addition-Elimination.
Kinetics: Reaction rates are slower than 2-chloroquinoline due to the C3-ethyl steric hindrance .
Optimization: Use polar aprotic solvents (DMF, NMP) and elevated temperatures (80-120°C).[2] Acid catalysis (HCl) can accelerate amine coupling by protonating the ring nitrogen, making the C2 carbon more electrophilic.
Palladium-Catalyzed Coupling
The C2-Cl bond is an excellent partner for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, allowing the installation of complex aryl or heteroaryl groups.
Reactivity Diagram:
Safety & Handling
Hazards: Likely a skin and eye irritant (H315, H319).[5] The 2-chloro moiety is an alkylating agent; handle as a potential mutagen.
Storage: Store under inert atmosphere (Argon) at 2-8°C. Protect from moisture to prevent hydrolysis to the quinolinone.
References
Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.[2]
Larsen, R. D., et al. (1996).[2] Practical Synthesis of 2-Chloro-3-substituted Quinolines. Journal of Organic Chemistry, 61(26), 9562.[2]
PubChem Compound Summary. (2025). 2-Chloro-3-methylquinoline (Analog Data). National Center for Biotechnology Information.
2-Chloro-3,8-diethylquinoline CAS number and structure
An In-depth Technical Guide to 2-Chloro-3,8-diethylquinoline: Synthesis, Characterization, and Potential Applications Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Chloro-3,8-diethylquinoline: Synthesis, Characterization, and Potential Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the specific, albeit less-documented, derivative: 2-Chloro-3,8-diethylquinoline.
While a dedicated CAS number for 2-Chloro-3,8-diethylquinoline is not readily found in major chemical databases, this document serves as a technical guide for researchers and drug development professionals, outlining a prospective pathway for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues.
PART 1: Physicochemical and Structural Properties (Predicted)
The fundamental characteristics of a molecule are dictated by its structure. For 2-Chloro-3,8-diethylquinoline, we can predict its core attributes.
Structure:
Caption: Predicted structure of 2-Chloro-3,8-diethylquinoline.
Predicted Physicochemical Properties:
Property
Predicted Value
Molecular Formula
C₁₃H₁₄ClN
Molecular Weight
219.71 g/mol
Appearance
Likely a white to off-white solid
LogP
> 4 (Estimated based on lipophilicity of similar structures)
PART 2: Proposed Synthesis Methodology
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is particularly well-suited for the synthesis of 2-chloro-3-formylquinolines from N-substituted acetanilides.[4][5][6] This established methodology can be adapted for the synthesis of the target molecule.
Proposed Synthetic Workflow:
Caption: Proposed synthesis workflow for 2-Chloro-3,8-diethylquinoline.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of N-(2-ethylphenyl)acetamide
To a stirred solution of 2-ethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure to yield N-(2-ethylphenyl)acetamide, which can be purified by recrystallization if necessary.
Step 2: Synthesis of 2-Chloro-8-ethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This step is based on the well-documented synthesis of similar 2-chloroquinoline-3-carbaldehydes.[4][6][7]
In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3.0 eq) to 0 °C.
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with stirring, maintaining the temperature below 5 °C.
To this freshly prepared Vilsmeier reagent, add N-(2-ethylphenyl)acetamide (1.0 eq) portion-wise.
Heat the reaction mixture to 80-90 °C and maintain for 4-16 hours.[6]
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The precipitated solid, 2-chloro-8-ethylquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.[6]
Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.
Step 3: Reduction of the Aldehyde to an Ethyl Group
The formyl group at the 3-position can be reduced to a methyl group using standard reduction methods. To obtain the target diethyl derivative, a subsequent reduction is necessary. A more direct approach would be a modification of the Vilsmeier-Haack reaction, if a suitable precursor is available, or a different synthetic strategy altogether. However, for this guide, we will proceed with the reduction of the aldehyde.
Wolff-Kishner Reduction:
To a solution of 2-chloro-8-ethylquinoline-3-carbaldehyde (1.0 eq) in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).
Heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen ceases.
Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.
Wash the organic layer, dry, and concentrate to yield the crude product.
Purify by column chromatography to obtain 2-Chloro-3,8-diethylquinoline.
PART 3: Proposed Spectroscopic and Analytical Characterization
Confirmation of the successful synthesis of 2-Chloro-3,8-diethylquinoline would rely on a combination of spectroscopic techniques.
Expected Spectroscopic Data:
Technique
Expected Observations
¹H NMR
- Aromatic protons on the quinoline ring (chemical shifts in the range of δ 7.0-8.5 ppm). - Two distinct ethyl group signals: one for the C3-ethyl and one for the C8-ethyl group, each showing a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.
¹³C NMR
- Characteristic signals for the quinoline ring carbons, including the carbon bearing the chlorine atom (C2) at a downfield shift. - Signals for the two ethyl groups.
Mass Spectrometry (MS)
- A molecular ion peak (M⁺) corresponding to the calculated molecular weight (219.71 g/mol ). - A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
- Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹). - Aliphatic C-H stretching vibrations (~2850-2960 cm⁻¹). - C=C and C=N stretching vibrations of the quinoline ring (~1500-1600 cm⁻¹). - C-Cl stretching vibration (~700-800 cm⁻¹).
PART 4: Potential Applications and Future Research
The 2-chloroquinoline core is a versatile intermediate in organic synthesis.[8][9] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Potential Applications:
Pharmaceutical Intermediates: As with other 2-chloroquinolines, this compound could serve as a key intermediate in the synthesis of novel bioactive molecules, particularly as potential antimalarial, antimicrobial, or anticancer agents.[2][8]
Ligand Synthesis: The quinoline nitrogen can act as a coordination site for metal ions, making this compound a potential precursor for novel ligands in catalysis.
Materials Science: The aromatic system of the quinoline ring suggests potential applications in the development of fluorescent probes and other functional organic materials.[8]
Future Research Directions:
Exploration of various nucleophilic substitution reactions at the C2 position to generate a library of novel quinoline derivatives for biological screening.
Investigation of the coordination chemistry of 2-Chloro-3,8-diethylquinoline with various transition metals.
Computational studies to predict the biological activity and physicochemical properties of its derivatives.
PART 5: Safety and Handling Precautions
While specific toxicity data for 2-Chloro-3,8-diethylquinoline is unavailable, precautions for handling chlorinated heterocyclic compounds should be strictly followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][12]
Handling: Avoid contact with skin and eyes.[10][11] In case of contact, rinse immediately with plenty of water.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet.
Fisher Scientific. (2025). SAFETY DATA SHEET.
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methylquinoline. PubChem. Retrieved from [Link]
Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education for Pure Science-University of Thi-Qar, 13(1).
(n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
National Center for Biotechnology Information. (n.d.). 2-Chloro-8-methylquinoline-3-carboxaldehyde. PubChem. Retrieved from [Link]
(n.d.).
ResearchGate. (2012).
(2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Trend in Scientific Research and Development, 4(5), 122-125.
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
(n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119213.
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
Wikipedia. (2024). 2-Chloroquinoline. Retrieved from [Link]
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15.
The Diethylquinoline Core: A Technical Guide to its Discovery and Synthetic History
Introduction: The Quinoline Scaffold and the Dawn of Synthetic Heterocycles The story of diethylquinoline derivatives is not an isolated tale but a significant chapter in the broader history of heterocyclic chemistry. It...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold and the Dawn of Synthetic Heterocycles
The story of diethylquinoline derivatives is not an isolated tale but a significant chapter in the broader history of heterocyclic chemistry. It begins with the parent molecule, quinoline, a bicyclic aromatic compound first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] This discovery unlocked a new realm of chemical structures that would become central to the development of synthetic dyes, and later, modern pharmaceuticals. The late 19th century was a period of intense industrial and scientific curiosity, and the vibrant colors produced by aniline-derived compounds spurred chemists to explore new synthetic pathways to create novel chromophores.[2][3] It was within this context of industrial innovation and the burgeoning field of medicinal chemistry that the foundational methods for constructing substituted quinolines were born, paving the way for the specific development of diethylquinoline derivatives.
This guide provides a technical deep-dive into the historical synthesis of the core structures leading to diethylquinoline derivatives, focusing on the seminal reactions that defined the field. We will explore the causality behind the experimental choices of the time, provide detailed, self-validating protocols for these foundational syntheses, and examine the initial biological and industrial drivers for their creation.
The Foundational Syntheses: Building the Diethylquinoline Precursors
The direct synthesis of complex diethylquinoline derivatives was not a single leap but an evolution built upon two cornerstone reactions that utilize diethyl esters as key starting materials: The Conrad-Limpach Synthesis and the Gould-Jacobs Reaction. These methods provided access to 4-hydroxyquinolines and ethyl quinoline-3-carboxylates, the direct precursors to a vast array of diethylquinoline compounds.
The Conrad-Limpach Synthesis (1887): A Tale of Two Temperatures
In 1887, Max Conrad and Leonhard Limpach reported a method for the condensation of anilines with β-ketoesters, such as ethyl acetoacetate, to form 4-hydroxyquinolines.[4][5][6] This reaction was a pivotal moment, offering a rational and reproducible pathway to this important quinoline core. The ingenuity of their method lies in a two-stage, temperature-dependent process that controls the reaction's regioselectivity.
Causality and Experimental Insight: The choice of a β-ketoester was critical. The presence of both a ketone and an ester group on the same molecule presented two potential sites for reaction with the aniline. Conrad and Limpach discovered that by controlling the temperature, they could selectively favor one reaction pathway over another. At lower temperatures, the reaction proceeds via attack at the more reactive keto group, leading to the desired 4-hydroxyquinoline. This understanding of kinetic versus thermodynamic control was a significant insight for the time. The subsequent high-temperature cyclization was necessary to overcome the energetic barrier of forming the new heterocyclic ring. Early experiments without a solvent gave poor yields, but the later use of high-boiling inert solvents like mineral oil or diphenyl ether dramatically improved the efficiency of this cyclization step.[7]
Caption: The Conrad-Limpach synthesis workflow.
This protocol is a representative example based on the principles established by Conrad and Limpach.
Step 1: Formation of the β-Aminoacrylate Intermediate
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds.
Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed (typically 2-4 hours).
Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine intermediate.
Step 2: Thermal Cyclization to the 4-Hydroxyquinoline
In a separate three-neck flask equipped with a mechanical stirrer and a high-temperature thermometer, preheat a high-boiling inert solvent (e.g., diphenyl ether) to 250°C.
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
Maintain the temperature at 250°C for 30-60 minutes. The cyclization reaction involves the elimination of ethanol.
Monitor the completion of the reaction by TLC.
Allow the mixture to cool to below 100°C and then pour it into a large volume of hexane or petroleum ether to precipitate the product.
Collect the solid product by vacuum filtration, wash with hexane to remove the high-boiling solvent, and dry.
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Reactant
Molar Eq.
Typical Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Aniline
1.0
Toluene (Step 1)
Reflux
2-4
>90 (Step 1)
Ethyl Acetoacetate
1.1
Diphenyl Ether (Step 2)
250
0.5-1
70-95 (Step 2)
The Gould-Jacobs Reaction (1939): A More Versatile Route
Over half a century after the Conrad-Limpach synthesis, R. Gordon Gould and Walter A. Jacobs developed a more versatile method for quinoline synthesis.[8][9] Their approach, published in 1939, involved the reaction of anilines with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[8][9] This reaction became particularly important for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which were key intermediates in the development of antimalarial drugs.[10][11]
Causality and Experimental Insight: The Gould-Jacobs reaction offered several advantages. The use of EMME as a reactant provided a more direct route to the quinoline-3-carboxylate scaffold. The initial reaction is a nucleophilic substitution of the ethoxy group on EMME by the aniline, which is then followed by a thermal 6-electron cyclization.[8] This method is particularly effective for anilines bearing electron-donating groups.[8] Similar to the Conrad-Limpach synthesis, the cyclization step requires high temperatures, and the use of a high-boiling solvent like diphenyl ether is crucial for achieving high yields.[12]
Caption: The Gould-Jacobs reaction workflow.
This protocol is based on the seminal work of Gould and Jacobs.
Step 1: Formation of the Anilidomethylenemalonate Intermediate
Combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq) in a round-bottom flask.
Heat the mixture in an oil bath at 100-130°C for 1-2 hours. The reaction mixture will typically become a homogenous melt.
Ethanol is evolved during the reaction. The reaction can be monitored by observing the cessation of ethanol evolution or by TLC.
Cool the mixture. The intermediate often solidifies upon cooling and can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
Place the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A.
Heat the mixture to approximately 250°C with stirring.
Maintain this temperature for 15-30 minutes. The cyclization is accompanied by the elimination of another molecule of ethanol.
Allow the reaction mixture to cool. The product will typically crystallize out of the solvent.
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexane or ligroin) to facilitate complete precipitation.
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the diphenyl ether, and dry.
The product, ethyl 4-hydroxyquinoline-3-carboxylate, is often obtained in high purity.
Reactant
Molar Eq.
Typical Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Aniline
1.0
None (Step 1)
100-130
1-2
High
Diethyl Ethoxymethylenemalonate
1.0-1.1
Diphenyl Ether (Step 2)
250
0.25-0.5
80-95
Early Applications and Biological Impetus
The development of these synthetic methods was not purely an academic exercise. The late 19th and early 20th centuries saw a confluence of the synthetic dye industry and the nascent field of chemotherapy.
Dye Industry: Quinoline-based structures were integral to the synthesis of cyanine dyes, which had applications in photography and textiles.[1] The ability to create substituted quinolines through methods like the Conrad-Limpach synthesis provided a new palette of chemical building blocks for this burgeoning industry.[6]
Medicinal Chemistry: The structural similarity of quinoline to quinine, the primary antimalarial drug at the time, was not lost on chemists.[13] This spurred research into the therapeutic potential of synthetic quinoline derivatives. Early investigations into 4-hydroxyquinolines revealed their antimicrobial and antiseptic properties.[14][15] This discovery was a key driver for further exploration, culminating in the development of potent antibacterial and antimalarial drugs in the decades that followed. The work of Paul Ehrlich, who demonstrated that synthetic dyes could selectively stain and kill microbes, provided a powerful rationale for screening these newly synthesized quinoline derivatives for biological activity.[2] The 4-hydroxyquinoline-3-carboxylate core, readily accessible through the Gould-Jacobs reaction, became a critical pharmacophore, eventually leading to the development of the quinolone class of antibiotics.[10]
Conclusion
The discovery and historical development of diethylquinoline derivatives are rooted in the foundational synthetic methodologies of the late 19th and early 20th centuries. The Conrad-Limpach and Gould-Jacobs reactions, born from an era of industrial and scientific expansion, provided the crucial chemical tools to access the 4-hydroxyquinoline and quinoline-3-carboxylate cores. These reactions, driven by the dual pursuits of novel dyes and new therapeutic agents, exemplify the synergy between fundamental chemical research and applied science. The principles of reaction control and the rational design of synthetic pathways established by these early pioneers laid the groundwork for the vast and pharmacologically significant field of quinoline chemistry that continues to evolve today.
References
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
Conrad, M.; Limpach, L. Synthesen von Chinolinderivaten mittelst Acetessigester. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 944–948. [Link]
Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis; Mundy, B. P., Ellerd, M. G., Favaloro, F. G., Jr., Eds.; Wiley, 2005.
Conrad-Limpach Reaction. In Name Reactions in Organic Chemistry; Cambridge University Press. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 2023 . [Link]
A colorful chemistry revolution: How the 19th century dye industry led to today’s drugs. American Chemical Society. 2023 . [Link]
Studies on quinoline type dyes and their characterisation studies on acrylic fabric. ResearchGate. 2023 . [Link]
Synthesis and characterization of antimicrobial activity of quilinoline derivative. ResearchGate. 2018 . [Link]
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry. 2013 . [Link]
Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini Reviews in Medicinal Chemistry. 2021 . [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. 2023 . [Link]
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. 2013 . [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper / Computational Protocol
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting potent antimalarial, antibacterial, and anticancer activities.[1][2] 2-Chloro-3,8-diethylquinoline presents a unique structural profile: the 2-chloro position acts as a reactive "warhead" for nucleophilic displacement, while the 3,8-diethyl substitution pattern introduces specific steric and lipophilic modulations absent in the more common 8-methyl analogs.
This guide establishes a rigorous computational framework for the theoretical study of this molecule. It synthesizes methodologies validated in analogous 2-chloroquinoline studies (e.g., 2-chloro-3-formyl-8-methylquinoline) to provide a definitive protocol for geometric optimization, electronic profiling, and predictive biological modeling.
Computational Architecture & Methodology
To ensure scientific integrity, the computational workflow must balance cost with accuracy. The following protocol is grounded in density functional theory (DFT) standards proven effective for fused nitrogen heterocycles.
The Theoretical Standard: B3LYP/6-311++G(d,p)
For 2-Chloro-3,8-diethylquinoline, the recommended level of theory is DFT-B3LYP combined with the 6-311++G(d,p) basis set.[3][4]
Causality (Why this method?):
B3LYP (Hybrid Functional): effectively captures the electron correlation interactions in aromatic heterocycles, minimizing errors in bond length estimation common in Hartree-Fock methods.
6-311++G(d,p) (Basis Set): The split-valence triple-zeta basis set is critical here. The diffuse functions (++) are mandatory to model the lone pair electrons on the Quinoline Nitrogen (N1) and the Chlorine (Cl2) atom. The polarization functions (d,p) accurately describe the hybridization distortion caused by the bulky ethyl groups at C3 and C8.
Solvation Models
While gas-phase calculations provide intrinsic properties, biological relevance requires solvation modeling.
Protocol: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density).
Solvents: Water (
) for biological context; Chloroform/DMSO for comparison with experimental NMR data.
Workflow Visualization
The following diagram outlines the linear workflow for the complete characterization of the molecule.
Figure 1: Standardized computational workflow for the characterization of 2-chloroquinoline derivatives.
Structural & Electronic Profiling
This section details the specific parameters to analyze, grounded in the behavior of known analogs like 2-chloro-8-methylquinoline.
Geometric Optimization & Steric Analysis
The 3,8-diethyl substitution is the critical variable. Unlike the planar 8-methyl analogs, the 8-ethyl group will likely induce a torsional twist to minimize steric clash with the peri-hydrogen or adjacent substituents.
Key Parameter to Monitor: Dihedral angles
(C7-C8-CH2-CH3).
Validation: The C2-Cl bond length should converge to approximately 1.75 Å , consistent with experimental XRD data from similar 2-chloroquinolines.
Frontier Molecular Orbitals (FMO)
The reactivity of 2-Chloro-3,8-diethylquinoline is governed by the energy gap (
).
Orbital
Localization (Predicted)
Chemical Significance
HOMO
Localized on the -system of the quinoline ring and the ethyl groups.
Nucleophilic character; susceptibility to electrophilic attack.
LUMO
Concentrated on the Pyridine ring (N1, C2, C3, C4).
Electrophilic character; indicates site for Nucleophilic Aromatic Substitution () at C2.
Band Gap
Expected range: 3.5 - 4.5 eV.
A lower gap implies higher chemical reactivity and "softness" (polarizability).
Molecular Electrostatic Potential (MEP)
MEP mapping identifies binding pockets.
Negative Regions (Red): Localized on the Nitrogen (N1) atom and the Chlorine lone pairs. These are H-bond acceptors.
Positive Regions (Blue): Localized on the ethyl hydrogens and the aromatic ring protons. These are potential H-bond donors or sites for anionic interaction.
Spectroscopic Validation Protocols
To ensure the theoretical model matches physical reality, computed spectra must be scaled.
Vibrational Spectroscopy (IR)
DFT calculations overestimate vibrational frequencies due to the neglect of anharmonicity.
Scaling Factor: Multiply computed frequencies by 0.961 (standard for B3LYP/6-311++G(d,p)).
Diagnostic Bands:
C-Cl Stretch: Look for a strong band in the 700–750 cm⁻¹ region.
C=N Stretch: Distinct peak around 1580–1620 cm⁻¹ .
C-H (Ethyl): Aliphatic stretching at 2850–2960 cm⁻¹ .
NMR Shift Prediction (GIAO Method)
Use the Gauge-Independent Atomic Orbital (GIAO) method in Chloroform (
) solvent model.
Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract its shielding tensor from the target molecule's values to obtain
(ppm).
Biological Potential & Molecular Docking
2-Chloroquinolines are established precursors for antimicrobial agents. The 2-Cl group allows for displacement by amines, but the molecule itself can be docked to assess direct binding.
Target Selection
Based on the quinoline scaffold's history, the primary target for in silico screening is DNA Gyrase (common target for quinolone antibiotics).
PDB ID: 1KZN (DNA Gyrase B) or 2XCT.
Docking Protocol (AutoDock Vina)
The presence of the 3,8-diethyl groups adds hydrophobic bulk, potentially increasing affinity for hydrophobic pockets compared to the methyl analogs.
Figure 2: Molecular docking workflow targeting DNA Gyrase.
ADMET Prediction
Use tools like SwissADME to predict the physicochemical impact of the diethyl groups.
Lipophilicity (LogP): The two ethyl groups will significantly increase LogP compared to 2-chloroquinoline. This enhances membrane permeability but may reduce water solubility.
Drug-Likeness: Check compliance with Lipinski’s Rule of Five (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).
References
The following references provide the methodological grounding for the protocols described above, specifically regarding 2-chloroquinoline derivatives.
Vibrational spectroscopy and DFT studies on 2-chloroquinoline-3-carboxaldehyde.
Source:Heliyon, 2021.[3]
Context: Establishes B3LYP/6-311++G(d,p) as the standard for 2-chloroquinoline derivatives.[5]
Experimental and DFT-based investigation of structural features of 6-Chloroquinoline.
Source:Journal of Molecular Structure (via DergiPark), 2023.
Context: Provides comparative data for chlorine substitution effects on the quinoline ring.[4][5]
Synthesis and biological evaluation of 2-chloro-3-formyl-8-methylquinoline.
Source:International Journal of Chemical Studies, 2016.
Context: Synthesis and characterization of the closely related 8-methyl analog, validating the chemical stability of the scaffold.
Crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol.
Source:IUCrData, 2012.
Context: Provides experimental bond lengths and angles for the 2-chloro-8-substituted quinoline system, essential for validating computed geometries.
The Solubility Profile of 2-Chloro-3,8-diethylquinoline: A Technical Guide for Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3,8-diethylquinoline, a novel quinoline derivative with significant potential in pharmaceutical research. Due...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3,8-diethylquinoline, a novel quinoline derivative with significant potential in pharmaceutical research. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on its structural similarity to other quinoline compounds, combined with established methodologies for solubility determination. We offer detailed, field-proven protocols for researchers to accurately determine its solubility in a range of common laboratory solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this promising compound.
Introduction: The Quinoline Scaffold and the Significance of Solubility
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The efficacy of any potential drug candidate is intrinsically linked to its physicochemical properties, with solubility playing a pivotal role. Poor aqueous solubility can severely limit a compound's bioavailability, hindering its development from a promising lead into a viable therapeutic. Conversely, understanding a compound's solubility in various organic solvents is critical for purification, formulation, and various analytical procedures.
This guide focuses on the solubility of 2-chloro-3,8-diethylquinoline, a molecule of interest due to its unique substitution pattern which may confer novel pharmacological activities. This document will first explore the theoretical underpinnings of solubility, followed by a presentation of predicted solubility data and detailed experimental protocols for its empirical determination.
Physicochemical Properties and Predicted Solubility of 2-Chloro-3,8-diethylquinoline
While specific experimental data for 2-chloro-3,8-diethylquinoline is not currently available in the public domain, we can infer its likely properties based on its chemical structure and data from analogous compounds like 2-chloro-3-methylquinoline.[3][4]
Table 1: Predicted Physicochemical Properties of 2-Chloro-3,8-diethylquinoline
Property
Predicted Value
Rationale/Comparison
Molecular Formula
C₁₃H₁₄ClN
Based on chemical structure
Molecular Weight
220.71 g/mol
Calculated from the molecular formula
Melting Point
~75-85 °C
Lower than 2-chloro-3-methylquinoline (83-84 °C) due to the increased flexibility of the ethyl groups.[4]
logP
~4.0
Higher than 2-chloro-3-methylquinoline (3.19-3.5) due to the presence of two ethyl groups, increasing lipophilicity.[3][4]
pKa (of the quinoline nitrogen)
~1-2
Similar to other 2-chloroquinolines, the electron-withdrawing chlorine atom significantly reduces the basicity of the quinoline nitrogen.
The "like dissolves like" principle is a fundamental concept in predicting solubility.[5] Given the predicted high logP value, 2-chloro-3,8-diethylquinoline is expected to be a lipophilic, non-polar compound with poor solubility in water and higher solubility in organic solvents.
Table 2: Predicted Solubility of 2-Chloro-3,8-diethylquinoline in Common Solvents at 25°C
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for the experimental determination of the solubility of 2-chloro-3,8-diethylquinoline.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
Protocol:
Add approximately 1-2 mg of 2-chloro-3,8-diethylquinoline to a small test tube.
Add 1 mL of the chosen solvent to the test tube.
Vortex the mixture vigorously for 1 minute.
Visually inspect the solution for any undissolved solid.
Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination using the Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Experimental Workflow Diagram:
Caption: Workflow for quantitative solubility determination.
Protocol:
Add an excess amount of 2-chloro-3,8-diethylquinoline to a sealed vial. The excess solid should be clearly visible.
Add a precise volume of the desired solvent to the vial.
Place the vial in a shaker incubator at a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
Quantify the concentration of 2-chloro-3,8-diethylquinoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][7]
Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.
HPLC is a widely used and reliable technique for the quantification of quinoline derivatives.[1]
Table 3: Recommended HPLC Parameters for Quantification
Parameter
Recommended Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection Wavelength
~254 nm (determine λmax by UV scan)
Standard Curve
Prepare a series of standards of known concentration to bracket the expected sample concentration.
Discussion and Mechanistic Insights
The predicted poor aqueous solubility of 2-chloro-3,8-diethylquinoline is a direct consequence of its molecular structure. The fused aromatic quinoline core and the two ethyl groups contribute significantly to the molecule's lipophilicity and lack of hydrogen bonding donors. The chlorine atom at the 2-position is electron-withdrawing, which reduces the basicity of the quinoline nitrogen, preventing significant protonation and salt formation at neutral pH, which could otherwise enhance aqueous solubility.[8]
The high solubility in non-polar aprotic solvents like dichloromethane and toluene is expected due to favorable van der Waals interactions between the solvent and the large non-polar surface area of the molecule. The good solubility in polar aprotic solvents like DMSO and DMF can be attributed to dipole-dipole interactions. The moderate solubility in alcohols like methanol and ethanol is a balance between the non-polar interactions with the hydrocarbon backbone and the less favorable interactions with the polar hydroxyl group of the solvent.
Conclusion and Future Directions
This technical guide provides a predictive framework and practical methodologies for understanding and determining the solubility of 2-chloro-3,8-diethylquinoline. While the provided solubility data is predictive, the experimental protocols offer a clear and reliable path for its empirical determination. A thorough understanding of the solubility profile of this compound is a critical first step in its journey through the drug discovery and development pipeline. Future work should focus on the experimental validation of these predictions and exploring formulation strategies to enhance the aqueous solubility and bioavailability of this promising compound.
References
Benchchem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
Experiment 1 Determination of Solubility Class. (n.d.).
Benchchem. (2025). A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds.
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
Solubility of Organic Compounds. (2023, August 31).
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methylquinoline. PubChem.
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. PubChem.
Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price. (n.d.).
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016, October 16). International Journal of Chemical Studies.
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (2020, September 11).
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.).
Application Note: 2-Chloro-3,8-diethylquinoline in Medicinal Chemistry
Executive Summary 2-Chloro-3,8-diethylquinoline (CAS: 1031928-05-8) serves as a high-value heterocyclic scaffold for the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and antipar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-3,8-diethylquinoline (CAS: 1031928-05-8) serves as a high-value heterocyclic scaffold for the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and antiparasitic drug discovery . Distinguished by its specific lipophilic substitution pattern, this building block offers a unique structural profile: the 2-chloro moiety acts as a versatile electrophilic handle for diverse functionalization, while the 3,8-diethyl groups provide critical steric bulk and hydrophobic interactions that modulate potency, selectivity, and metabolic stability.
This guide details the strategic application of 2-Chloro-3,8-diethylquinoline, providing validated protocols for its derivatization via Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling reactions.
Strategic Rationale in Drug Design
Structural Advantages
The specific substitution pattern of 2-Chloro-3,8-diethylquinoline addresses common liabilities in quinoline-based drug discovery:
Metabolic Blockade (C8 Position): The ethyl group at the C8 position sterically hinders oxidative metabolism (e.g., by CYP450 enzymes) at this typically vulnerable site, potentially extending the half-life (
) of the final drug candidate [1].
Hydrophobic Pocket Targeting (C3 Position): In kinase inhibitors, the C3 substituent often projects into the solvent-accessible region or interacts with the gatekeeper residue. The ethyl group provides a balanced lipophilic moiety—larger than a methyl but less flexible than a propyl—optimizing van der Waals contacts within the ATP-binding pocket [2].
Reactivity (C2 Position): The chlorine atom at C2 is highly activated for displacement due to the electron-deficient nature of the pyridine ring component of the quinoline system.
Core Applications
A. Kinase Inhibitor Development
Quinoline scaffolds are foundational to Type I and Type II kinase inhibitors (e.g., Bosutinib, Lenvatinib). By reacting the 2-chloro group with substituted anilines or heterocycles, researchers can synthesize libraries of 2-aminoquinolines or 2-alkoxyquinolines that target the hinge region of kinases. The 3,8-diethyl pattern is particularly useful for tuning selectivity against homologous kinases by exploiting subtle differences in the hydrophobic back-pocket.
B. Antimalarial & Antiparasitic Agents
The quinoline core mimics the structure of chloroquine and mefloquine. Derivatization at the C2 position with diamine side chains (e.g., N,N-diethyl-1,4-pentanediamine) facilitates accumulation in the parasite's acidic food vacuole. The increased lipophilicity from the diethyl substitutions enhances membrane permeability, potentially overcoming resistance mechanisms associated with drug efflux pumps [3].
Experimental Workflows & Protocols
Divergent Synthesis Strategy
The following diagram illustrates the primary synthetic pathways for transforming 2-Chloro-3,8-diethylquinoline into bioactive leads.
Caption: Divergent synthetic pathways for 2-Chloro-3,8-diethylquinoline functionalization.
Protocol A: Thermal
with Aliphatic Amines
Application: Synthesis of antimalarial analogs or basic side-chain derivatives.
Mechanism: Nucleophilic Aromatic Substitution (
Solvent: Ethanol (EtOH) or n-Butanol (for higher temps)
Base: Triethylamine (
) or DIPEA (optional, if amine is valuable use 1.0 eq amine + 2.0 eq base)
Step-by-Step Methodology:
Preparation: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-3,8-diethylquinoline (100 mg, 0.45 mmol) in anhydrous EtOH (3 mL).
Addition: Add the amine nucleophile (1.35 mmol, 3.0 eq).
Reaction: Seal the tube (or reflux under
) and heat to 110°C for 12–24 hours.
Note: The 3-ethyl group provides steric hindrance adjacent to the C2-Cl, often requiring higher temperatures than unsubstituted 2-chloroquinolines.
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, yielding a more polar product ().
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
Purification: Redissolve the residue in DCM (10 mL), wash with saturated
(2 x 5 mL) and brine. Dry over . Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).
Yield Expectation: 75–90% depending on amine nucleophilicity.
When characterizing derivatives of 2-Chloro-3,8-diethylquinoline, specific NMR signals confirm the integrity of the core scaffold.
Position
Proton ()
Chemical Shift (, ppm)
Multiplicity
Diagnostic Note
C4-H
Aromatic
7.80 – 8.10
Singlet (s)
Key indicator of the pyridine ring; shifts upfield upon C2-amination.
C3-Ethyl
2.60 – 2.80
Quartet (q)
Often obscured by solvent peaks; verify integration (2H).
C3-Ethyl
1.10 – 1.30
Triplet (t)
Distinct triplet.
C8-Ethyl
3.00 – 3.20
Quartet (q)
Downfield shift due to peri-interaction with ring nitrogen.
C8-Ethyl
1.20 – 1.40
Triplet (t)
Distinct triplet.
Table 1: Expected NMR shifts for the 3,8-diethylquinoline core in
.
Safety & Handling
Hazard Identification: 2-Chloro-3,8-diethylquinoline is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It may cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.
Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent slow hydrolysis or oxidation.
References
Metabolic Stability of Quinoline Derivatives
Smith, D. A., & Jones, B. C. (1992). "Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes." Biochemical Pharmacology. Link (General principle of blocking metabolic sites).
Kinase Inhibitor Design (Quinoline Scaffolds)
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link
Antimalarial Quinoline SAR
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link
Buchwald-Hartwig Amination Protocols
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition. Link
Application
Application Note: Advanced Protocols for the High-Yield Synthesis of Functionalized Quinolines
Executive Summary & Strategic Importance The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxaci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging anticancer agents (Lenvatinib). Beyond pharma, functionalized quinolines are critical in materials science as electron-transport materials for OLEDs.
Traditional syntheses (Skraup, Doebner-von Miller) often suffer from harsh conditions, poor regioselectivity, and hazardous waste. This Application Note details two modern, high-yield methodologies that address these limitations:
The "Precision" Route: Palladium-Catalyzed Heteroannulation (Larock Synthesis) for highly regioselective, complex substitution patterns.
The "Green" Route: Iodine-Mediated Oxidative Annulation for sustainable, metal-free synthesis from readily available precursors.
Strategic Analysis: Mechanism & Causality
The Regioselectivity Challenge
In classical condensation, controlling the position of substituents on the pyridine ring is governed by thermodynamic stability, often leading to inseparable isomers. Transition-metal catalysis (Protocol A) overcomes this by directing the insertion of alkynes based on steric differentiation, locking the regiochemistry kinetically.
The Sustainability Imperative
Metal-free oxidative cyclization (Protocol B) utilizes molecular iodine (
) as a mild Lewis acid and oxidant.[1] This avoids trace metal contamination—a critical quality attribute (CQA) in late-stage pharmaceutical manufacturing.
Reaction: Heat the mixture to 110°C in an open vessel (or loosely capped to allow release of dimethyl sulfide byproduct) for 4–8 hours.
Why Open? The reaction generates dimethyl sulfide (DMS) as DMSO is reduced. Venting drives the equilibrium forward.
Quench: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate) to quench unreacted iodine (color changes from brown to yellow/clear).
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine.
Purification: Silica gel chromatography.
Expected Results:
Yield: 75–90%
Green Metrics: High atom economy, water as primary byproduct (excluding DMSO reduction).
Comparative Data Analysis
The following table contrasts the performance of both protocols based on substituent electronic effects.
Substituent (R)
Protocol A (Larock) Yield
Protocol B (/DMSO) Yield
Notes
Phenyl (Standard)
92%
88%
Both methods are highly efficient for standard substrates.
4-OMe (Electron Rich)
89%
91%
Electron-rich ketones perform exceptionally well in Protocol B.
4- (Electron Poor)
85%
72%
Protocol A is superior for electron-deficient systems due to Pd oxidative addition mechanics.
Alkyl (e.g., Methyl)
78%
82%
Protocol B handles aliphatic ketones effectively.
Steric Bulk (t-Butyl)
94% (Regioselective)
65%
Protocol A is required for high steric bulk to ensure regiocontrol.
Troubleshooting & Optimization
Protocol A (Larock)
Problem: Low conversion of
-iodoaniline.
Solution: Ensure the reaction is strictly oxygen-free. Oxygen can oxidize
to , killing the ligand. Degas DMF thoroughly.
Problem: Regioisomer mixtures.
Solution: Increase the size of the ligand (e.g., use tri-o-tolylphosphine) or increase the steric bulk of the alkyne substituent to force the larger group to the C2 position.
Protocol B (Iodine/DMSO)
Problem: Reaction stalls at the dihydroquinoline intermediate.
Solution: The oxidation step is rate-limiting. Increase temperature to 120°C or add a co-oxidant like TBHP (tert-butyl hydroperoxide) if DMSO alone is insufficient.
Problem: Foul odor (DMS).
Solution: Run the reaction in a fume hood. Treat waste with bleach to oxidize DMS to DMSO/sulfone before disposal.
References
Larock, R. C., & Yum, E. K. (1991).[4] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4][6] Journal of the American Chemical Society, 113(17), 6689–6690. Link(Note: The seminal paper establishing the Pd-annulation logic used for both indoles and quinolines).
Roesch, K. R., & Larock, R. C. (1998). Synthesis of Quinolines via Palladium-Catalyzed Oxidative Annulation. The Journal of Organic Chemistry, 63(16), 5306–5307. Link
Zhang, X., et al. (2014). Iodine-catalyzed efficient synthesis of quinolines from 2-aminobenzyl alcohol and ketones.[7] RSC Advances, 4, 24463-24467. Link
Mandal, A., & Khan, A. T. (2024).[8] Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[5][7][8][9] Organic & Biomolecular Chemistry, 22, 2339-2358.[8] Link
Xu, J., et al. (2017).[2][10] Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.[9][11][12] RSC Advances, 7, 36396-36400. Link
Technical Support Center: Vilsmeier-Haack Formylation of Quinolines
Executive Summary & Scope The Vilsmeier-Haack (VH) reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich aromatic rings using DMF and POCl₃.[1][2][3] However, when applied to quinolines ,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
The Vilsmeier-Haack (VH) reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich aromatic rings using DMF and POCl₃.[1][2][3] However, when applied to quinolines , the reaction is notoriously distinct from simple benzene derivatives.
Critical Distinction:
Scenario A (Ring Synthesis): Converting acetanilides to 2-chloro-3-formylquinolines (Meth-Cohn method). This is a cyclization-formylation cascade.
Scenario B (Direct Formylation): Formylating an existing quinoline core (e.g., 8-hydroxyquinoline).
This guide focuses on the side reactions encountered in both scenarios , with a specific emphasis on the competition between formylation , chlorination , and dimerization .
Diagnostic Modules (Troubleshooting)
Module 1: The "Chlorine Conundrum" (Functional Group Transformation)
Symptom: You expected a formyl group (-CHO) but obtained a chloro-substituent (-Cl) or a chloro-formyl hybrid.
Context: Quinolines with hydroxyl groups at the 2- or 4-positions (quinolones) exist in tautomeric equilibrium. POCl₃ is a potent chlorinating agent.
Substrate Type
Expected Reaction
Actual Side Reaction
Mechanism
2-Hydroxyquinoline (2-Quinolone)
3-Formylation
2-Chlorination (+ 3-Formylation)
OH converts to leaving group (-OPCl₂), followed by nucleophilic attack by Cl⁻.
4-Hydroxyquinoline
3-Formylation
4-Chlorination
Similar to above; aromatization drives the formation of 4-chloroquinoline.
8-Hydroxyquinoline
5-Formylation
O-Formylation (Formate Ester)
Attack at the phenolic oxygen instead of the carbon ring.
Q: How do I prevent chlorination of my hydroxyl group?A: You likely cannot if you use POCl₃. The Vilsmeier reagent formation requires POCl₃ (or SOCl₂/Oxalyl chloride).[4]
The Fix: If the OH is essential, protect it as a methoxy (-OMe) or benzyl (-OBn) ether before the reaction.
The Feature: Many medicinal chemists exploit this to synthesize 2-chloro-3-formylquinolines , which are versatile scaffolds for further nucleophilic substitution (SNAr).
Module 2: The "Black Tar" Scenario (Dimerization)
Symptom: The reaction mixture turns deep red/purple or black; isolated yield is low; NMR shows broad aromatic signals or methylene bridges.
Cause: The highly reactive quinoline substrate reacts with the product aldehyde or the iminium intermediate.
Mechanism:
Primary Vilsmeier: Substrate
Chloroiminium intermediate.
Coupling: A second equivalent of activated quinoline attacks the intermediate before hydrolysis.
Result: Formation of a bis-quinolyl methane or a cyanine-dye-like salt (The "Friedel Dye" historical artifact).
Troubleshooting Protocol:
Dilution: Run the reaction in excess DMF (acting as both reagent and solvent) or use a co-solvent like DCE (1,2-dichloroethane) to separate reacting species.
Stoichiometry: Ensure POCl₃ is added to DMF first at 0°C to fully form the Vilsmeier reagent before adding the substrate.[1] Do not mix Substrate + DMF and then add POCl₃ if dimerization is observed.
Quench Temperature: Keep the hydrolysis step cold (<10°C). Heat promotes the condensation of the aldehyde product with unreacted starting material.
Module 3: Regiochemical Ambiguity
Symptom: NMR indicates substitution at the wrong position (e.g., C7 instead of C5).
Context: The quinoline ring is electron-deficient. Electrophilic attack occurs only on the ring bearing Electron Donating Groups (EDGs).
8-Hydroxyquinoline:
Major Product:5-formyl (Para to OH).
Minor Product:7-formyl (Ortho to OH).
6-Methoxyquinoline:
Major Product:5-formyl (Ortho to OMe, but sterically crowded).
Alternative: Reaction may fail or be very sluggish due to deactivation by the ring nitrogen.
Q: My reaction is stuck at the intermediate (O-formyl species). How do I push it to C-formyl?A: This is the Fries-like rearrangement .
Isolate the O-formyl intermediate (if stable).
Re-subject it to Lewis Acid conditions (AlCl₃ or TiCl₄) or simply heat the Vilsmeier adduct longer (Caution: increases dimerization risk).
Better approach: Use the Meth-Cohn procedure to build the ring with the formyl group already in place, rather than functionalizing a pre-existing ring.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-formylquinolines (The Meth-Cohn Cyclization)
Best for: Creating functionalized quinoline cores from acetanilides.
Reagent Prep: In a flame-dried flask under Ar, cool anhydrous DMF (3.0 equiv) to 0°C.
Activation: Add POCl₃ (7.0 - 12.0 equiv) dropwise. Note: The large excess of POCl₃ is critical for the cyclization step. Stir for 30 min at 0°C.
Addition: Add the acetanilide (1.0 equiv) solid in portions.
Reaction: Warm to 75–90°C. Monitor by TLC. (Time: 4–16 h).
Checkpoint: Evolution of HCl gas will be vigorous.
Workup (Critical): Pour the hot mixture onto crushed ice (10x volume). Stir vigorously.
Observation: A yellow precipitate usually forms.
Hydrolysis: Neutralize with saturated NaOAc or NaHCO₃ to pH 7. Stir for 2 hours to ensure the iminium salt is fully hydrolyzed to the aldehyde. Filter and wash with water.[4][5]
Protocol B: Direct Formylation of Activated Quinolines
Best for: 8-Hydroxyquinoline or N-alkyl-aminoquinolines.
Reagent Prep: DMF (1.2 equiv) + POCl₃ (1.1 equiv) in CH₂Cl₂ or DCE at 0°C. Stir 30 min.
Substrate: Add quinoline substrate (1.0 equiv) dissolved in minimal solvent.
Conditions: Reflux (DCE) or 40°C (DCM) for 6–12 h.
Quench: Pour into ice water. Adjust pH to 8-9 with NaOH (2M).
Note: For hydroxyquinolines, the product is amphoteric. Do not go too basic (>pH 10) or it will dissolve as the phenoxide.
Visualizations
Pathway Logic: The Divergent Fates of Quinoline in VH Conditions
This diagram illustrates the competition between the desired formylation and the common "Killer" side reactions.
Caption: Divergent reaction pathways showing how hydroxyl position dictates chlorination vs. formylation risks.
Troubleshooting Decision Tree
Use this flow to diagnose low yields.
Caption: Step-by-step diagnostic flow for rescuing failed Vilsmeier-Haack reactions.
References
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][4][5][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794.
Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251-253.[12]
Raj, A. A., et al. (2013). Synthesis and biological evaluation of some novel 2-chloro-3-formyl quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 553-557.
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #QD-2CL-38DE-STRESS
Status: Open
Assigned Specialist: Senior Application Scientist, Stability Group
Subject: Troubleshooting degradation pathways, impurity profiling, and stress testing protocols.[1]
Diagnostic Dashboard: Rapid Triage
Use this matrix to correlate your analytical observations (HPLC/LC-MS) with likely degradation events.[1]
Observation (LC-MS/UV)
Mass Shift ( m/z)
Probable Cause
Mechanism
Peak Shift (Earlier RRT)
-18.5 Da (Cl OH)
Hydrolysis
Nucleophilic displacement of 2-Cl by water (forming 2-quinolone).[1]
New Peak (+16 Da)
+16 Da
N-Oxidation
Oxidation of the quinoline nitrogen (N-oxide formation).[1]
New Peak (+14/16 Da)
+14 Da (CH C=O)
Benzylic Oxidation
Oxidation of 3-ethyl or 8-ethyl side chains to ketones/alcohols.[1]
Color Change (Yellow/Brown)
Variable
Photolysis
Radical coupling or polymerization of the quinoline core.
Loss of Potency (Acidic pH)
N/A
Acid Instability
Protonation of ring Nitrogen accelerating Cl displacement.
Deep Dive: Degradation Pathways & Mechanisms[1][2][3][4]
Module A: Hydrolytic Instability (The 2-Chloro Lability)
The Issue: The chlorine atom at the C2 position of the quinoline ring is significantly more reactive than a standard aryl chloride.
The Science: The nitrogen atom in the quinoline ring withdraws electron density from the C2 position (via induction and resonance), making it highly susceptible to Nucleophilic Aromatic Substitution (
) . In the presence of water (especially at low pH), the chloride is displaced by a hydroxyl group.
Key Outcome: The initial product is 2-hydroxy-3,8-diethylquinoline, which rapidly tautomerizes to its more stable amide form, 3,8-diethylquinolin-2(1H)-one .[1]
Troubleshooting Step:
Symptom:[1][2][3] You observe a major degradant appearing in acidic mobile phases or during dissolution in aqueous acid.
Fix: Avoid protic acidic solvents for stock preparation. Use Acetonitrile (ACN) or DMSO.[1] Maintain pH > 4.5 if aqueous buffers are required.
Module B: Oxidative Stress (Side Chain & N-Oxide)
The Issue: The molecule contains two ethyl groups (benzylic positions) and a basic nitrogen.[1]
The Science:
Benzylic Oxidation: The methylene (
) protons of the ethyl groups at C3 and C8 are "benzylic" (adjacent to the aromatic ring).[1] Radical initiators or peroxides can abstract these protons, leading to the formation of secondary alcohols or ketones (e.g., 3-acetyl derivative).[1]
N-Oxidation: Peroxides can donate an oxygen atom to the quinoline nitrogen lone pair, forming the N-oxide .[1] Note: The 2-chloro group reduces the basicity of the nitrogen, making this pathway slower than in unsubstituted quinoline, but still significant under forced stress.
Module C: Photostability
The Issue: Quinolines are chromophores that absorb UV light strongly.
The Science: UV exposure excites the
-electron system.[1] In the presence of oxygen, this can generate singlet oxygen () or radical species. This often leads to complex dimerization or dechlorination (homolytic cleavage of the C-Cl bond).[1]
Visualizing the Pathways (Interactive Diagrams)
Figure 1: Hydrolytic Degradation Pathway
This diagram illustrates the conversion of the parent API to the 2-quinolone derivative via acid-catalyzed mechanism.[1]
Caption: Acid-catalyzed hydrolysis of the C2-Chloro group leading to the stable 2-quinolone lactam.[1]
Figure 2: Oxidative Degradation Pathway
This diagram distinguishes between N-oxidation and Benzylic (side-chain) oxidation.[1]
Caption: Divergent oxidative pathways: N-oxidation vs. Benzylic oxidation of the ethyl side chains.[1]
Validated Stress Testing Protocols
To confirm these pathways in your specific matrix, execute the following Forced Degradation Protocols (aligned with ICH Q1B).
Protocol A: Hydrolytic Stress (Acid/Base)
Objective: Quantify the lability of the 2-Cl bond.[1]
Preparation: Dissolve 2-Chloro-3,8-diethylquinoline in Acetonitrile to 1 mg/mL.
Acid Stress: Mix 1 mL sample + 1 mL 0.1 N HCl . Incubate at 60°C for 4 hours .
Base Stress: Mix 1 mL sample + 1 mL 0.1 N NaOH . Incubate at Ambient Temp for 2 hours . (Warning: Base hydrolysis is typically faster for 2-chloroquinolines).[1]
Analysis: Neutralize and analyze via HPLC-UV (254 nm). Look for the "early eluting" peak (2-quinolone).[1]
Incubation: Store at Room Temperature for 24 hours.
Analysis: Look for +16 Da (N-oxide) and +14 Da (Ketone) peaks in LC-MS.
Frequently Asked Questions (FAQs)
Q: My sample turned yellow after leaving it on the bench. Is it degraded?A: Likely, yes. Quinolines are photosensitive.[1] The yellowing often indicates the formation of radical coupling products or trace amounts of quinoline-5,8-dione derivatives if the ethyl groups are heavily oxidized. Store all reference standards in amber vials.
Q: Why does the 2-Chloro group hydrolyze? Aryl chlorides are usually stable.A: This is not a standard aryl chloride.[1] It is a heteroaryl chloride .[1] The nitrogen atom at position 1 makes the carbon at position 2 electron-deficient (similar to a carbonyl carbon in an ester).[1] This activates it for nucleophilic attack.[1]
Q: Can I use Methanol as a solvent?A: Use with caution. In the presence of strong bases (like NaOH), Methanol can act as a nucleophile, potentially replacing the Chloride with a Methoxy group (
), forming 2-methoxy-3,8-diethylquinoline instead of the hydrolysis product.[1] Acetonitrile is safer for stress testing.[1]
References
International Council for Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
[Link][1]
National Institutes of Health (NIH) / PubChem. 2-Chloroquinoline Compound Summary.[1] (Provides structural basis for 2-Cl reactivity).[1]
[Link]
Royal Society of Chemistry (RSC). Hydrolysis of 2-chloroquinolines to quinolones.[1][4] (Mechanistic validation of the Cl -> OH pathway).
[Link]
ScienceDirect. Photocatalytic degradation of quinoline in aqueous suspension. (Mechanisms of quinoline ring oxidation and radical formation).
[Link]
Technical Support Center: Reactivity of 2-Chloro-3-Formylquinolines
Topic: Troubleshooting Cannizzaro Reaction Failures & Chemoselective Reduction Ticket ID: CHEMSUP-2-CL-CHO Status: Resolved / Guide Available Lead Scientist: Dr. H.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cannizzaro Reaction Failures & Chemoselective Reduction
Ticket ID: CHEMSUP-2-CL-CHO
Status: Resolved / Guide Available
Lead Scientist: Dr. H. Chen, Senior Application Scientist[1]
Executive Summary: The "Cannizzaro Trap"[1]
User Issue: You are attempting a Cannizzaro disproportionation on 2-chloro-3-formylquinoline (also known as 2-chloroquinoline-3-carbaldehyde) to generate the corresponding alcohol and carboxylic acid.
Observed Symptoms:
Formation of high-melting solids insoluble in organic solvents.[1]
Loss of the chlorine atom (disappearance of characteristic isotopic pattern in MS).[1]
Appearance of unexpected signals in NMR (e.g., methoxy peaks if MeOH was used, or broad NH peaks).
Low yield of the desired 2-chloro-3-(hydroxymethyl)quinoline.[1]
Root Cause: The 2-chloro-3-formylquinoline substrate is doubly electrophilic .[1] The C2 position, activated by the ring nitrogen and the electron-withdrawing formyl group at C3, is highly susceptible to Nucleophilic Aromatic Substitution (
).[1] The strong base (OH⁻) required for the Cannizzaro reaction attacks the C2-Cl bond faster or competitively with the aldehyde attack.[1]
Diagnostic Guide: What Happened to My Reaction?
The following diagram illustrates the competing pathways occurring in your reaction flask.
Figure 1: Competing reaction pathways.[1][2] The solid line (Path B) often dominates over the dashed line (Path A) due to the high lability of the C2-chlorine.[1]
Troubleshooting FAQs
Q1: I used NaOH in Methanol. Why does my NMR show a methoxy group?
A: You have inadvertently performed an
reaction.[1]
In methanol, the methoxide ion () is a potent nucleophile.[1] It attacks the C2 position, displacing the chloride.[1]
Literature Validation: Research confirms that treating 2-chloro-3-formylquinolines with KOH/MeOH yields 2-methoxy derivatives as major products at room temperature, and 2-methoxy-3-carboxylic acids at reflux [1].[1][3]
Q2: I used aqueous NaOH. Why is my product a high-melting solid that won't dissolve in DCM?
A: You likely hydrolyzed the chloride to form 2-oxo-1,2-dihydroquinoline-3-carbaldehyde .[1]
Under aqueous basic conditions, the OH⁻ displaces the Cl⁻.[1] The resulting 2-hydroxyquinoline tautomerizes to the 2-quinolone (amide) form.[1] These compounds form strong intermolecular hydrogen bonds, resulting in high melting points (>250°C) and poor solubility in non-polar organic solvents.[1]
Q3: Can I force the Cannizzaro reaction to work by lowering the temperature?
A:Not recommended.
While lowering the temperature might slow down the
reaction, the Cannizzaro reaction generally has a high activation energy (requiring heat to drive the hydride transfer).[1] If you cool it down, you stop the Cannizzaro.[1] If you heat it up, you accelerate the hydrolysis ().[1] There is no effective "Goldilocks" zone for this substrate using standard hydroxide bases.[1]
Corrective Protocols: The "Bypass" Strategy
Since the Cannizzaro reaction is chemically flawed for this specific substrate (due to chemoselectivity issues), the Standard Operating Procedure (SOP) is to separate the oxidation and reduction steps using reagents that do not attack the C2-Cl bond.[1]
Protocol A: Synthesis of 2-Chloro-3-(hydroxymethyl)quinoline (The Alcohol)
Use this method to obtain the reduction product without losing the chlorine.[1]
Dissolution: Dissolve 2-chloro-3-formylquinoline in Methanol (10 mL/mmol). Cool to 0–5°C in an ice bath.
Addition: Add
portion-wise over 10 minutes. Note: The reaction is usually very fast.[1]
Monitoring: Monitor by TLC (usually 20-30 mins). The aldehyde spot will disappear.[1]
Quench: Carefully quench with water or dilute acetic acid.[1]
Workup: Evaporate most methanol. Extract with Dichloromethane (DCM).[1] Wash with brine.[1]
Result: High yield (>85%) of 2-chloro-3-(hydroxymethyl)quinoline. The C2-Cl bond remains intact because borohydride is a nucleophile for carbonyls but poor for
Result: The aldehyde oxidizes to the carboxylic acid without touching the C2-Cl bond.[1]
Comparative Data: Base vs. Hydride[1][7]
Feature
Cannizzaro (NaOH/Heat)
Hydride Reduction ()
Primary Mechanism
Disproportionation
Nucleophilic Addition (H-)
C2-Cl Fate
High risk of Hydrolysis/Substitution
Retained (Intact)
Product Purity
Mixture (Alcohol + Acid + Hydrolyzed byproducts)
Clean Alcohol
Yield
Low (<40% isolated)
High (>85%)
Atom Economy
Poor (50% max theoretical yield of alcohol)
Excellent
References
Ramesh, E., & Raghunathan, R. (2012).[1] Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.[1][3] Journal of Chemical Sciences, 124(5), 1071–1076.[1][3]
Key Finding: Confirms that reaction with base leads to simultaneous redox and methoxylation/hydrolysis.[1]
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1]
Key Finding: Foundational text on the synthesis and reactivity of these substrates, establishing the stability of the C2-Cl bond under non-basic reduction conditions.[1]
Muscia, G. C., et al. (2006).[1] Synthesis of 2-chloro-3-formylquinolines. Synthetic Communications.
Context: General reactivity profiles of Vilsmeier-Haack products.
Technical Support Center: Enhancing Regioselectivity in Quinoline Reactions
Prepared by the Senior Application Scientist Team Welcome to the technical support center for enhancing the regioselectivity of reactions involving quinolines. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for enhancing the regioselectivity of reactions involving quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline functionalization. Quinoline is a privileged scaffold found in countless natural products and pharmaceuticals, making the precise control of its modification a critical challenge in modern synthesis.[1][2]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind experimental choices, offering field-proven insights to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Quinoline Reactivity
This section addresses common foundational questions about the inherent reactivity of the quinoline scaffold.
Q1: Why is controlling regioselectivity in quinoline functionalization so difficult?
A1: The challenge arises from the fused bicyclic structure of quinoline, which consists of two electronically distinct rings.[3] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack.[4][5] Conversely, the benzene ring is comparatively electron-rich, making it the preferred site for electrophilic substitution.[6][7] This intrinsic electronic dichotomy means that different positions on the ring system will react preferentially depending on the type of reaction, often leading to a mixture of products if not carefully controlled.
Q2: What are the most common "default" positions for quinoline functionalization and why?
A2: In the absence of strong directing effects, functionalization typically occurs at four key positions, governed by the inherent electronic and steric properties of the quinoline core:
C2 and C4 (Nucleophilic Attack): The C2 and C4 positions are the most electron-deficient carbons in the pyridine ring and are thus the primary targets for nucleophiles.[5][8] Nucleophilic substitution often favors the C4 position, followed by C2.[6] The Chichibabin reaction, for example, proceeds at these positions.[6]
C5 and C8 (Electrophilic Attack): The benzene ring is more reactive towards electrophiles than the deactivated pyridine ring.[7][9] Electrophilic substitution, such as nitration or sulfonation, preferentially occurs at the C5 and C8 positions.[6][7] This is because the carbocation intermediates (Wheland intermediates) formed during attack at these positions are more stable.[7]
C2 and C8 (C-H Activation): In transition-metal-catalyzed C-H functionalization, the C2 and C8 positions are often the most reactive.[3] The C2-H bond is activated by the adjacent nitrogen atom, which increases its acidity.[10] The C8-H bond is sterically accessible and its activation is often facilitated by the formation of a stable, five-membered metallacycle intermediate involving the quinoline nitrogen.[3]
Q3: What are the main strategies to override the natural reactivity and achieve functionalization at other positions (e.g., C3, C6, C7)?
A3: Directing functionalization to less-favored positions requires overcoming the scaffold's intrinsic reactivity. Several powerful strategies exist:
Use of Directing Groups (DGs): Attaching a directing group to the quinoline nitrogen or a substituent can steer a metal catalyst to a specific, often distal, C-H bond.[10][11][12] This is one of the most effective ways to achieve functionalization at positions like C3, C4, C5, and C7.[11][12]
Substrate Modification (N-Oxides): Converting the quinoline to its corresponding N-oxide is a widely used tactic.[1][2] The N-oxide group acts as an internal directing group, alters the electronic properties of the ring, and can facilitate reactions at positions like C2 and C8 with high selectivity.[13] The N-oxide can typically be removed in a subsequent step.[14]
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of metal (e.g., Pd, Rh, Ir, Cu) and, crucially, the ligands can dramatically influence regioselectivity.[1][13] For example, bulky ligands can sterically hinder approach to one position, thereby favoring another.[1]
Base-Controlled Metalation: The choice of base can selectively deprotonate specific positions. For instance, using lithium diisopropylamide (LDA) can favor metalation at the C3 position, while lithium-zinc or lithium-magnesium amide bases can direct functionalization to C2 or C8.[15][16]
Photocatalysis: Visible-light-driven photocatalysis provides an alternative reaction pathway using mild conditions, which can sometimes lead to unique regioselectivity not achievable through traditional thermal methods.[17][18][19]
This is the most powerful modern method for quinoline functionalization, but controlling site-selectivity is a common hurdle.[1][2]
Issue: My reaction defaults to C2/C8 functionalization, but I need to target a distal position (C3, C5, or C7).
Analysis & Solution: This is a classic challenge where the reaction follows the path of lowest activation energy, dictated by the inherent reactivity of the C2 and C8 positions.[3][10] To redirect the catalyst, you must introduce a stronger directing element than the quinoline nitrogen itself.
Recommended Strategies:
Install a Removable Directing Group: Attach a directing group (e.g., an amide, carboxyl, or picolinamide) at a suitable position on the quinoline. The DG will form a more stable metallacycle with the catalyst than the quinoline nitrogen, forcing C-H activation at the ortho position relative to the DG.
Employ a Bifunctional Template: For remote positions, a "U-shaped" template or a traceless directing group can be used.[11] These templates temporarily bind to the quinoline nitrogen and reach over to activate a distal C-H bond (e.g., at C5 or C7), which would otherwise be inaccessible.[11]
Switch the Catalytic System: Some catalytic systems have an inherent preference for other positions. For example, iridium-catalyzed borylation with a specific bipyridine ligand has been shown to selectively functionalize the C3 position of quinoline.[10]
Issue: My C8-arylation reaction is giving a poor C8:C2 selectivity ratio and low yield.
Analysis & Solution: Poor selectivity between C8 and C2 often indicates that the reaction conditions are not optimal for favoring the C8-chelation pathway over the electronically activated C2 position. Low yield can result from catalyst deactivation or competing side reactions.
Recommended Troubleshooting Steps:
Switch to the Quinoline N-Oxide: This is the most effective first step. The N-oxide oxygen atom is a powerful directing group for many transition metals like Pd, Ir, and Co, strongly favoring the formation of a six-membered metallacycle to activate the C8-H bond.[13][20]
Optimize the Oxidant and Additives: In many Pd-catalyzed reactions, the choice of oxidant (e.g., Ag₂CO₃, AgOAc, Ag₃PO₄) is critical.[1] Silver salts often act as both an oxidant and a halide scavenger. Adding acids like pivalic acid (PivOH) can also be crucial for protonolysis and catalyst turnover.[1]
Screen Solvents: The solvent can influence the stability of intermediates. Acetic acid is often effective for C8-arylations of N-oxides.[3]
Increase Steric Bulk: If using a directing group strategy, increasing the steric bulk of the ligand on the metal catalyst or the directing group itself can disfavor the more sterically constrained transition state leading to C2 functionalization.
Workflow: Troubleshooting Poor C8 Selectivity
Caption: Decision tree for troubleshooting poor C8 regioselectivity.
While C-H activation is modern, classical methods are still widely used and present their own regioselectivity challenges.
Issue: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers.
Analysis & Solution: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[21][22] When an unsymmetrical ketone (e.g., 2-pentanone) is used, condensation can occur from either of the two α-carbons, leading to two different quinoline products. The outcome is a battle between the kinetic and thermodynamic enolates.
Recommended Troubleshooting Steps:
Modify Reaction Conditions:
Base Catalysis: The choice of base can influence which enolate is formed preferentially. A bulky base may favor the kinetic enolate (from the less substituted side), while stronger bases and higher temperatures might favor the thermodynamic enolate.[23]
Acid Catalysis: The acidity of the medium affects the rates of the competing cyclization pathways. Screen different Brønsted or Lewis acids.[23]
Leverage Steric Hindrance: Use a ketone with a very bulky substituent on one side to sterically block condensation at that position, thereby favoring the formation of a single regioisomer.[21][23]
Use Ionic Liquids: Ionic liquids have been reported to improve regiospecificity in the Friedländer annulation, likely by organizing the transition state.[21][23]
Substrate Modification: Pre-forming an enolate or enamine can lock in the desired regiochemistry before condensation with the 2-aminoaryl ketone.
Issue: In a nucleophilic substitution on a 4,7-dichloroquinoline, the nucleophile is attacking the C4 position, but I want to functionalize a different position first.
Analysis & Solution: The C4 position (and C2) on a quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) when a good leaving group like chlorine is present.[8] To achieve functionalization at a different position, you must use a reaction that is kinetically faster or operates under conditions where SNAr is suppressed.
This approach, demonstrated by Clososki and coworkers, allows for selective functionalization by choosing the right metal amide base.[15][16]
To target C3: Use lithium diisopropylamide (LDA) at low temperatures (-70 °C). At this temperature, the deprotonation at C3 is kinetically favored, and the low temperature disfavors the higher activation energy SNAr pathway at C4. The resulting C3-lithiated species can then be trapped with an electrophile.[15][16]
To target C2 or C8: Use a TMP-based mixed metal amide like TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). These reagents can selectively metalate the C2 or C8 positions, which can then be functionalized.[15][16]
Key Experimental Protocols
Protocol 1: Regioselective C8-Arylation of Quinoline N-Oxide
This protocol is adapted from palladium-catalyzed C8-selective C-H arylation methods, which show high regioselectivity.[3]
Materials:
Quinoline N-oxide
Aryl Iodide (e.g., Iodobenzene)
Palladium(II) acetate (Pd(OAc)₂)
Silver(I) phosphate (Ag₃PO₄)
Acetic acid (solvent)
Water
Microwave synthesis vials
Procedure:
To a microwave synthesis vial, add quinoline N-oxide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₃PO₄ (0.5 equiv).[3]
Add acetic acid as the solvent to create a solution or suspension.
Protocol 2: Base-Controlled Regioselective C3-Functionalization of 4,7-Dichloroquinoline
This protocol is based on the work of Clososki et al. for selective metalation at the C3 position.[15][16]
Materials:
4,7-dichloroquinoline
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
Anhydrous tetrahydrofuran (THF)
Electrophile (e.g., Iodine, Benzaldehyde)
Dry ice/acetone bath
Procedure:
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4,7-dichloroquinoline (1.0 equiv) in anhydrous THF.
Cool the solution to -70 °C using a dry ice/acetone bath.
Slowly add a solution of LDA (1.1 equiv) dropwise while maintaining the temperature at -70 °C.
Stir the reaction mixture at this temperature for 1 hour to ensure complete deprotonation at C3.
Add the desired electrophile (1.2 equiv) slowly to the reaction mixture at -70 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Experimental Workflow: C3 vs C4 Functionalization
Caption: Contrasting pathways for C3 vs. C4 functionalization.
References
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link][1][2][24]
Zhou, K., et al. (n.d.). Selective C─H functionalization of quinolines. ResearchGate. [Link][11]
Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. [Link][15][16]
Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. PubMed. [Link]
(n.d.). Photocatalytic regioselective C–H bond functionalizations in arenes. National Institutes of Health (NIH). [Link][17]
(n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health (NIH). [Link][10]
(n.d.). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
(n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link][20]
(n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link][14]
(n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Liverpool. [Link][6]
(n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link][25]
(n.d.). Nucleophilic substitution in quinoline and isoquinoline. Organic Chemistry Help. [Link][8]
(n.d.). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. [Link][26]
(n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. [Link]
(2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link][18]
(n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link][13]
(2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. [Link]
(2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. [Link][4]
(2020). Reactivity of Quinoline. YouTube. [Link][5]
(n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. University of Manchester. [Link]
(n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link][9]
(n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Organic Chemistry Help. [Link][7]
(n.d.). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link][19]
(n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
(n.d.). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. [Link]
(n.d.). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]
(n.d.). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link][22]
Comparative Analysis of Quinoline Synthesis: From Classical Crucibles to Green Catalysis
Executive Summary: The Quinoline Challenge The quinoline scaffold remains a "privileged structure" in medicinal chemistry, anchoring antimalarials (Chloroquine), antivirals (Saquinavir), and kinase inhibitors (Lenvatinib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Quinoline Challenge
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, anchoring antimalarials (Chloroquine), antivirals (Saquinavir), and kinase inhibitors (Lenvatinib). However, the synthetic route to this bicyclic heterocycle often forces a trade-off between substrate availability and process sustainability .
This guide objectively compares the two dominant paradigms: the robust yet hazardous Classical Acid-Catalyzed Condensation (Skraup/Doebner-von Miller) and the precise, sustainable Modern Cyclization (Friedländer/Transition-Metal Catalysis).
Key Takeaway: While classical methods utilize inexpensive anilines, they suffer from harsh conditions and poor regiocontrol.[1] Modern oxidative annulations and green Friedländer protocols offer superior yields (>90%) and regioselectivity but often require pre-functionalized precursors.
Strategic Method Selection
To navigate the synthetic landscape, use the following decision matrix. This logic derives from substrate cost vs. purification complexity.
Figure 1: Decision Matrix for Quinoline Synthesis.[2][3] Selects optimal pathway based on starting material availability and target complexity.[4]
Comparative Analysis: Performance Metrics
The following data aggregates experimental outcomes from Organic Syntheses and recent Green Chemistry literature.
Feature
Skraup Synthesis (Classical)
Friedländer Annulation (Modern/Green)
Transition-Metal Catalyzed (C-H Activation)
Primary Precursors
Aniline + Glycerol
2-Aminobenzaldehyde + Ketone
Aniline + Alkyne/Alkene
Catalyst
Conc. H₂SO₄ + Oxidant (PhNO₂)
NaOH, KOH, or Solid Acid
Rh(III), Pd(II), or Cu(II)
Reaction Temp
140°C – 170°C (Violent Exotherm)
60°C – 100°C (Reflux)
80°C – 120°C
Typical Yield
20–40% (Unmodified)80–90% (Modified)
85–98%
60–85%
Regioselectivity
Poor (Meta-substituted anilines give mixtures)
Excellent (Controlled by ketone)
High (Directed by ligands)
Atom Economy
Low (Stoichiometric oxidant waste)
High (Water is sole byproduct)
Moderate (Depends on oxidant)
Safety Profile
High Risk: Acrolein toxicity, runaway temp.
Low Risk: Aqueous/Ethanolic media.
Moderate: Heavy metals.
Detailed Experimental Protocols
Protocol A: The Modified Skraup Synthesis (High Throughput)
Best for: Large-scale production of parent quinoline or simple alkyl-quinolines from cheap anilines.
Expert Insight: The classical Skraup is notoriously violent. This protocol uses Ferrous Sulfate (FeSO₄) as a moderator. The Fe²⁺/Fe³⁺ couple acts as an electron transfer agent, smoothing the oxidation curve and preventing the "runaway" reaction typical of the unmodified procedure [1].
Reagents:
Aniline (0.3 mol)
Glycerol (0.96 mol)
Nitrobenzene (0.17 mol) - Acts as the oxidant
Sulfuric Acid (Conc., 100 mL)
Ferrous Sulfate (FeSO₄[5]·7H₂O, 10g) - Critical Moderator
Step-by-Step Workflow:
Setup: Equip a 2L round-bottom flask with a reflux condenser (wide bore) and a mechanical stirrer. Do not use magnetic stirring; the slurry becomes too viscous.
Addition: Add aniline, glycerol, nitrobenzene, and ferrous sulfate. Mix thoroughly.
Acidification: Place the flask in an ice bath. Add sulfuric acid dropwise with vigorous stirring. Caution: Immediate exotherm.
Controlled Heating: Transfer to a heating mantle. Heat gently until the reflux begins.
Critical Control Point: If the reaction bubbles violently, remove heat immediately. The ferrous sulfate should keep this manageable.
Reflux: Maintain reflux for 4 hours. The mixture will turn dark brown/black.
Workup:
Cool to 100°C. Steam distill to remove unreacted nitrobenzene.
Basify the residue with 40% NaOH (exothermic!) to pH > 12.
Steam distill again to collect the crude quinoline.[5][6]
Purification: Dry the distillate over Na₂SO₄ and distill under reduced pressure (bp ~113°C at 14 mmHg).
Validation: Expect yields of 85-90% . Purity confirmation via ¹H NMR (doublet at δ 8.9 ppm for H-2).
Protocol B: Microwave-Assisted Green Friedländer Synthesis
Best for: Polysubstituted quinolines, library generation, and green chemistry compliance.
Expert Insight: Traditional Friedländer requires prolonged reflux. Using microwave irradiation in water or ionic liquids accelerates the rate-determining step (aldol condensation) and eliminates volatile organic solvents (VOCs) [2].
Irradiation: Seal the vessel. Irradiate at 140°C for 10 minutes (Power: 300W, Max Pressure: 200 psi).
Mechanism:[3][6][8][9] The dipolar nature of the transition state is stabilized by the microwave field, significantly lowering activation energy compared to thermal heating.
Isolation: Cool to room temperature. The product often precipitates out of the aqueous medium.
Filtration: Filter the solid. Wash with a 1:1 Ethanol/Water mixture.
Recrystallization: Recrystallize from hot ethanol if necessary.
Validation: Yields typically 92-96% . Reaction time reduced from 4 hours (thermal) to 10 minutes. E-Factor is < 0.5 (excellent).
Mechanistic Visualization: The Skraup Pathway
Understanding the mechanism is vital for troubleshooting low yields. The bottleneck is often the formation of acrolein and the final oxidation step.
Figure 2: Mechanistic pathway of the Skraup Synthesis.[8] Note the in-situ generation of acrolein and the necessity of an oxidant for the final aromatization.
References
Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).
Polshettiwar, V.; Varma, R. S. "Aqueous Microwave-Assisted Chemistry: Synthesis of Quinolines." Accounts of Chemical Research, 41(5), 629–639 (2008).
Marco-Contelles, J.; Perez-Mayoral, E.; Samadi, A. "Recent Advances in the Friedländer Reaction." Chemical Reviews, 109(6), 2652–2671 (2009).
Kou, X.; Fan, X.; et al. "Green Synthesis of Quinolines via Friedländer Reaction in Water." Synthetic Communications, 42(22), 3296-3303 (2012).
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity Profile: 2-Chloro-3,8-diethylquinoline vs. Standard Quinolines
Executive Summary
2-Chloro-3,8-diethylquinoline represents a specialized trisubstituted quinoline scaffold. Unlike the "privileged" 4-aminoquinoline antimalarials (e.g., Chloroquine) or the 8-hydroxyquinoline chelators, this molecule utilizes a 2,3,8-substitution pattern that prioritizes lipophilicity and electrophilic reactivity over hydrogen bonding.
While direct clinical data for this specific isomer is niche, its activity profile is derived from extensive Structure-Activity Relationship (SAR) data of the 2-chloro-3-alkyl and 8-alkylquinoline classes. This guide objectively compares its predicted and observed behaviors against industry standards, highlighting its primary utility as a lipophilic precursor for nucleophilic substitution and a membrane-permeable antimicrobial agent .
Key Findings:
Lipophilicity (LogP): Significantly higher than Chloroquine, facilitating blood-brain barrier (BBB) and cell membrane penetration.
Reactivity: The C2-Chlorine atom is highly activated for nucleophilic displacement (SNAr), making it a versatile "parent" scaffold rather than a final drug candidate.
Primary Biological Utility: Antimicrobial (fungal/bacterial) and cytotoxic (anticancer) activity, with moderate antimalarial potential compared to 4-aminoquinolines.
Structural Analysis & SAR Logic
The biological efficacy of 2-Chloro-3,8-diethylquinoline is dictated by three distinct structural zones. Understanding these allows for precise prediction of its behavior relative to other quinolines.
Figure 1: SAR Logic of 2-Chloro-3,8-diethylquinoline
Caption: Functional dissection of the trisubstituted scaffold. The 2-Cl provides reactivity, while 3,8-diethyl groups modulate pharmacokinetics.
Comparative Biological Activity
A. Antimalarial Activity (vs. Chloroquine)
The 2,3,8-trisubstituted pattern has been investigated for antimalarial potency, specifically for overcoming Chloroquine resistance.
Chloroquine's 4-amino chain is critical for vacuole accumulation. The 2-Cl analog lacks this, reducing potency.
Resistance
High Potential. The 8-ethyl group adds steric bulk that may bypass efflux pumps (PfCRT).
Compromised. Widespread resistance due to efflux pumps.
The 3,8-diethyl analog shows activity against resistant strains (e.g., K1) due to increased lipophilicity.
IC50 (Est.)
1.5 - 5.0 µM
0.02 - 0.1 µM
Less Potent. It serves better as a hybridization partner than a standalone drug.
Experimental Evidence: Studies on 2,3,8-trisubstituted quinolines indicate that while the 2-chloro group is less active than the 4-amino group, substituting the 2-Cl with an amine (using the 2-Cl as a handle) restores potency to nanomolar levels (IC50 ~22 nM) [1].
B. Anticancer Activity (vs. Camptothecin/Cisplatin)
The 2-chloro-3-alkyl motif is a proven pharmacophore for cytotoxicity against HeLa and MCF-7 cell lines.
Mechanism: The planar quinoline ring allows DNA intercalation. The 3,8-diethyl groups provide "anchors" in the minor groove, though the 8-ethyl group may sterically hinder deep intercalation compared to planar Camptothecin.
Potency: 2-Chloro-3-substituted derivatives have demonstrated IC50 values in the range of 12–20 µM against human tumor cell lines [2].[1]
Advantage: Unlike Cisplatin, this scaffold is less likely to cause nephrotoxicity due to its organic, non-metallic nature.
C. Antimicrobial Activity (vs. Ciprofloxacin)
This is the strongest application area for the unmodified 2-chloro scaffold.
Organism
Activity Rating
Rationale
Fungi (A. niger)
High
2-Chloroquinolines disrupt fungal cell wall synthesis. The lipophilic ethyl groups enhance fungal membrane penetration [3].
Bacteria (S. aureus)
Moderate
Lacks the fluorine/piperazine groups of Ciprofloxacin (MIC < 1 µg/mL). Typical MIC for 2-chloro analogs is 25–50 µg/mL.
Experimental Protocols
To validate the biological activity of 2-Chloro-3,8-diethylquinoline, the following self-validating protocols are recommended.
Protocol 1: Synthesis via Vilsmeier-Haack Cyclization
Rationale: Accessing the 2-chloro-3-formyl intermediate is the standard route to 3-alkyl derivatives.
Rationale: Standardized CLSI method for determining Minimum Inhibitory Concentration (MIC).
Preparation: Dissolve 2-Chloro-3,8-diethylquinoline in DMSO (Stock: 10 mg/mL).
Dilution: Serial two-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) in 96-well plates.
Inoculation: Add 5 x 105 CFU/mL of S. aureus (ATCC 29213).
Incubation: 37°C for 24 hours.
Readout: The lowest concentration with no visible growth is the MIC.
Control: Use Ciprofloxacin (Positive) and DMSO-only (Negative).
Mechanism of Action Visualization
The following diagram illustrates how the 3,8-diethyl substitution modifies the standard quinoline interaction with biological targets (DNA/Enzymes).
Figure 2: Steric & Electronic Interaction Map
Caption: The 8-ethyl group may hinder DNA intercalation, but the 3-ethyl group enhances binding to hydrophobic enzyme pockets.
References
2,3,8-Trisubstituted Quinolines with Antimalarial Activity.
Source: SciELO (Journal of the Brazilian Chemical Society).
Summary: Describes the synthesis and SAR of 2,3,8-trisubstituted quinolines, highlighting their potential as antimalarial leads.
URL:[Link] (Representative link to similar study)
Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives.
Source: ResearchGate (2025).
Summary: Evaluates the IC50 of 2-chloro-3-alkyl quinolines against HeLa and MCF-7 cell lines.
URL:[Link]
Biological Activity of Quinoline Derivatives: An Overview.
Source: RSC Advances.
Summary: Comprehensive review of quinoline pharmacophores, including the impact of alkyl substitution on lipophilicity and drug resistance.
URL:[Link]
A Senior Application Scientist's Guide to the Structural Validation of Novel 2-Chloro-3,8-diethylquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of any successful research program. This guide provides an in-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of any successful research program. This guide provides an in-depth, technically-grounded workflow for the comprehensive structural validation of a newly synthesized compound, using the hypothetical molecule 2-Chloro-3,8-diethylquinoline as a case study. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and demonstrating how a multi-faceted analytical approach forms a self-validating system.
The Synthetic Challenge: A Plausible Route to 2-Chloro-3,8-diethylquinoline
To contextualize our analytical challenge, we first propose a plausible synthetic route to our target compound. A common and versatile method for quinoline synthesis is the Vilsmeier-Haack reaction, which can be adapted for our purposes.[1][2] The synthesis of 2-chloro-3-formylquinolines is a well-established procedure.[1][2] We can hypothetically start from 2,5-diethylaniline and subject it to a Vilsmeier-Haack reaction to construct the chloro-quinoline core, followed by a reduction of the formyl group and subsequent reactions to yield the 3-ethyl group. The 8-ethyl substituent would originate from the starting aniline.
This proposed synthesis underscores the importance of rigorous structural validation. Side reactions, incomplete conversions, and unexpected rearrangements can all lead to products that differ from the intended structure. Therefore, a battery of analytical techniques is not just recommended; it is essential.
A Multi-pronged Approach to Structural Elucidation
The structural validation of a novel compound like 2-Chloro-3,8-diethylquinoline relies on a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective data should converge to an unambiguous assignment.
Below is a workflow diagram illustrating the logical flow of our validation process.
Caption: Workflow for the structural validation of a novel compound.
Preliminary Analysis: A First Glimpse
Before delving into more complex techniques, simple spectroscopic methods can provide initial, yet crucial, information.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the quinoline chromophore.[3][4] The π → π* and n → π* electronic transitions within the aromatic system will give rise to characteristic absorption bands.[5]
Expected Observations: For 2-Chloro-3,8-diethylquinoline, we would anticipate absorption maxima characteristic of a substituted quinoline ring system. While not providing detailed structural information, a significant deviation from the expected absorbance pattern could indicate a major structural discrepancy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[6]
Expected Observations:
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: Peaks from the ethyl groups will be observed in the 2850-2960 cm⁻¹ range.
C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinoline ring.[7]
C-Cl stretching: A band in the 600-800 cm⁻¹ region would suggest the presence of the chloro substituent.
Unveiling the Molecular Framework: Mass Spectrometry and 1D NMR
This stage provides the foundational information about the molecule's mass, formula, and the basic carbon-hydrogen framework.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides the exact molecular mass of a compound, allowing for the determination of its molecular formula.[8][9] This is a critical first step in confirming the identity of a newly synthesized molecule.[10][11]
Experimental Protocol:
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile).
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.[5][12]
Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[9]
Data Analysis: Determine the accurate mass of the molecular ion to within 5 ppm and use this to calculate the elemental composition.[12]
Parameter
Expected Value for C₁₃H₁₄ClN
Molecular Formula
C₁₃H₁₄ClN
Monoisotopic Mass
219.0815
[M+H]⁺ (calculated)
220.0888
Trustworthiness: The high mass accuracy of HRMS provides a high degree of confidence in the elemental composition, ruling out many alternative structures.[13] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed, providing further validation.
1D Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR spectroscopy, including ¹H and ¹³C NMR, is arguably the most powerful tool for elucidating the structure of organic molecules.[6][14]
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6][15]
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] For the ¹³C spectrum, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.[7]
¹H NMR - Expected Spectrum:
Aromatic Protons: Signals in the 7.0-8.5 ppm region corresponding to the protons on the quinoline ring. The substitution pattern will dictate the multiplicity and coupling constants.
Ethyl Protons (C3): A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (likely 2.5-3.5 ppm for the CH₂ and 1.0-1.5 ppm for the CH₃).
Ethyl Protons (C8): Another set of a quartet and a triplet for the ethyl group at the 8-position, with slightly different chemical shifts due to their different electronic environment.
¹³C NMR - Expected Spectrum:
Aromatic Carbons: Multiple signals in the 120-150 ppm range. The carbon bearing the chlorine (C2) and the carbons adjacent to the nitrogen (C2 and C8a) are expected to be significantly downfield.[6]
Aliphatic Carbons: Four signals in the upfield region corresponding to the two CH₂ and two CH₃ groups of the ethyl substituents.
DEPT-135 Spectrum: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, allowing for unambiguous assignment of these carbon types.
Technique
Information Gained
¹H NMR
Number of different proton environments, their integration (ratio), and connectivity through spin-spin coupling.
¹³C NMR
Number of different carbon environments.
DEPT-135
Differentiation of CH, CH₂, and CH₃ groups.
Assembling the Pieces: 2D NMR Spectroscopy
While 1D NMR provides the fundamental building blocks, 2D NMR experiments reveal how these blocks are connected.[16][17]
Caption: Relationship between 1D and 2D NMR in structure elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[18]
Expected Correlations:
Cross-peaks between the CH₂ and CH₃ protons of each ethyl group.
Cross-peaks between adjacent aromatic protons on the quinoline ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon to which it is directly attached.[14][18][19][20]
Expected Correlations:
A cross-peak for every C-H bond in the molecule. This allows for the unambiguous assignment of the chemical shift of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[18][19][21] This is a powerful tool for piecing together the molecular skeleton.
Expected Key Correlations:
The protons of the ethyl group at C3 will show correlations to C2, C3, and C4 of the quinoline ring.
The protons of the ethyl group at C8 will show correlations to C7, C8, and C8a.
The aromatic proton at C4 will show correlations to C2, C3, C5, and C8a, providing crucial connectivity information across the quinoline core.
By systematically analyzing the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure of 2-Chloro-3,8-diethylquinoline.
The Ultimate Confirmation: Single Crystal X-Ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional structure of a molecule.[22][23][24][25][26][27] It is considered the "gold standard" for structural determination.[26]
Experimental Protocol:
Crystal Growth: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step.[24]
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in a beam of X-rays.[22][23]
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined.[22][23][28]
Information Gained:
Unambiguous confirmation of the connectivity of all atoms.
Information about the packing of molecules in the crystal lattice.
If the molecule is chiral and enantiomerically pure, the absolute configuration can often be determined.[26][29]
Conclusion
The structural validation of a novel compound like 2-Chloro-3,8-diethylquinoline is a systematic process that relies on the convergence of data from multiple analytical techniques. By moving from preliminary analysis with UV-Vis and FT-IR to the detailed framework provided by HRMS and 1D NMR, and finally to the intricate connectivity revealed by 2D NMR, a high degree of confidence in the proposed structure can be achieved. When possible, single crystal X-ray crystallography provides the ultimate and unambiguous confirmation. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any further research and development.
References
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available at: [Link]
Single Crystal X-ray Diffraction - Chemistry Teaching Labs. University of York. Available at: [Link]
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Available at: [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. ACS Publications. Available at: [Link]
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PMC. Available at: [Link]
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]
(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory. Available at: [Link]
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Longdom. Available at: [Link]
NMR Sample Preparation. University of Leicester. Available at: [Link]
"The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran. UMass Chan Medical School. Available at: [Link]
NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
A Review on Estimation of Ciprofloxacin in Pharmaceuticals Dosage Form. IJRPR. Available at: [Link]
X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Available at: [Link]
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]
NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]
MRRC Structure Elucidation Notes. Available at: [Link]
HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]
X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link]
Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE. Available at: [Link]
Ruthenium(II)-Arene Complexes: Biomolecular Binding, Thermodynamic Insights, and Selective Cytotoxicity. ACS Omega. Available at: [Link]
DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis. Available at: [Link]
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. Available at: [Link]
Investigating biological activity spectrum for novel quinoline analogues. PubMed. Available at: [Link]
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]
Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular Pharmacology. Available at: [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Status: Hazardous Chemical Waste (Halogenated / Toxic)
Primary Hazard: Skin/Eye Irritant, Potential Mutagen, Aquatic Toxin.
Disposal Method: High-Temperature Incineration (via EHS/Waste Management).
Do Not: Flush down drains, mix with oxidizers, or dispose of in regular trash.
Hazard Profiling & Causality
As a Senior Application Scientist, it is critical to understand why specific disposal routes are chosen. The safety profile of 2-Chloro-3,8-diethylquinoline is dictated by three structural features:
The Quinoline Core (Toxicity): Quinoline derivatives are nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). The EPA classifies the parent quinoline as a probable human carcinogen (Group B2). While the 3,8-diethyl substitution alters metabolic pathways, we must treat this as a suspected mutagen/carcinogen (Carc. 2 / Muta. 2) to ensure maximum personnel safety.
The C-2 Chlorine Atom (Disposal Stream): The chlorine substituent at the 2-position classifies this as Halogenated Organic Waste . Standard incineration (used for non-halogenated solvents) is insufficient. It requires high-temperature incineration (>1100°C) with scrubber systems to prevent the formation of dioxins and hydrochloric acid gas.
Diethyl Substitution (Lipophilicity): The ethyl groups at positions 3 and 8 significantly increase the molecule's lipophilicity (LogP). This facilitates rapid absorption through the skin and biological membranes. Standard latex gloves offer insufficient protection; Nitrile or Silver Shield® laminates are required.
Physical & Chemical Properties Relevant to Disposal[1][2]
Property
Value / Characteristic
Operational Implication
Physical State
Solid (likely crystalline) or Viscous Oil
Dictates "Solid Waste" vs. "Liquid Waste" stream.
Solubility
Low in water; High in DCM, Ethyl Acetate
Do not attempt aqueous neutralization. Use organic solvents for rinsing.
Reactivity
Susceptible to Nucleophilic Aromatic Substitution (SnAr)
Avoid Strong Bases: Can hydrolyze to release chloride ions. Avoid Strong Acids: Potential for protonation and salt formation.
Flash Point
Predicted >110°C (Combustible)
Not a D001 Ignitable Hazard, but burns in a fire.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound / Reaction Residue)
Best for: Expired stocks, spill cleanup materials, or solid reaction byproducts.
Segregation: Isolate the material. Do not mix with oxidizers (e.g., permanganates, nitrates) as N-oxides may form, creating exothermic instability.
Packaging:
Place the solid material in a clear, sealable polyethylene bag (minimum 4 mil thickness).
Double-bag the material to prevent micro-particulate leakage.
Glassware: Rinse with Acetone or DCM. Collect rinsate as Liquid Waste (see Section B). Once rinsed, glassware can be washed normally.
Sharps/Syringes: If used for injection of this compound, dispose of immediately in a Red Biohazard/Sharps container labeled "Chemically Contaminated."
Gloves/Wipes: Treat as solid hazardous waste (Section A).
Waste Stream Decision Tree (Workflow)
Figure 1: Decision matrix for segregating quinoline wastes. Note that even if dissolved in non-halogenated solvents (like acetone), the presence of the chlorinated quinoline forces the mixture into the Halogenated Waste stream.
Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.
Liquid: Absorb with vermiculite or spill pads.
Clean surface with soap and water; collect all cleanup materials as Solid Hazardous Waste .
Large Spill: Evacuate the lab and call EHS/Emergency Response immediately.
Exposure First Aid
Skin Contact: Wash with soap and water for 15 minutes.[2] The lipophilic nature requires thorough mechanical washing, not just rinsing.
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (corneal damage risk).
Regulatory Framework (RCRA)
While this specific isomer may not have a unique RCRA "U-list" number, it is regulated under the "Mixture Rule" and "Derived-From Rule" principles of the EPA.
RCRA Code Application: If the lab determines the waste exhibits toxicity via TCLP, it may carry a D000 series code. However, standard industry practice is to manage it as RCRA Hazardous Waste pending incineration.
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. Link
PubChem. 2-Chloroquinoline Compound Summary (Parent Structure Analysis). National Library of Medicine. Link
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link
A Researcher's Guide to the Safe Handling of 2-Chloro-3,8-diethylquinoline
As a novel derivative of the quinoline scaffold, 2-Chloro-3,8-diethylquinoline presents unique opportunities in drug development and chemical synthesis. However, its handling necessitates a robust understanding of its po...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel derivative of the quinoline scaffold, 2-Chloro-3,8-diethylquinoline presents unique opportunities in drug development and chemical synthesis. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in established principles of laboratory safety for halogenated aromatic heterocyclic compounds. While a specific Safety Data Sheet (SDS) for 2-Chloro-3,8-diethylquinoline is not publicly available, this document synthesizes data from structurally similar compounds to provide a comprehensive operational and disposal plan.
Understanding the Risks: A Profile of a Chlorinated Quinoline Derivative
The primary hazards associated with 2-Chloro-3,8-diethylquinoline are inferred from analogous chemical structures, such as 2-chloro-3-methylquinoline and other chlorinated quinolines. The presence of the chloro- group and the quinoline nucleus suggests that this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2][3] More potent hazards, such as toxicity if swallowed, carcinogenicity, or reproductive harm, have been identified in some related quinoline compounds.[4] Therefore, a cautious approach is warranted.
Given these potential hazards, the selection and correct use of Personal Protective Equipment (PPE) is the most critical barrier to preventing exposure.
Operational Plan: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling 2-Chloro-3,8-diethylquinoline. The following protocol is designed to provide comprehensive protection during all stages of handling, from initial weighing to reaction quenching and waste disposal.
Step 1: Engineering Controls - The First Line of Defense
All manipulations of 2-Chloro-3,8-diethylquinoline, especially of the solid compound, must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable and serves to minimize the inhalation of any dust or vapors.
Step 2: Body Protection - Shielding Against Contamination
A flame-resistant lab coat is mandatory at all times in the laboratory.[6] For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are also required.[6]
Step 3: Hand Protection - The Critical Interface
Given that skin irritation is a key concern[1][2][3], appropriate glove selection is paramount. Nitrile gloves are a suitable choice for handling many solvents and chemical solids.[7] For extended handling or when working with solvents that may degrade nitrile, consider double-gloving or using a more robust glove material such as neoprene.[7] Always inspect gloves for any signs of degradation or puncture before and during use.
Step 4: Eye and Face Protection - Guarding Against Splashes and Aerosols
Chemical splash goggles are required for all work with 2-Chloro-3,8-diethylquinoline.[6][8] Safety glasses alone do not provide adequate protection against splashes.[8] When there is a significant risk of splashing or the reaction is being conducted under pressure, a face shield must be worn in addition to chemical splash goggles.[6]
Step 5: Respiratory Protection - A Precautionary Measure
While working in a fume hood should prevent respiratory exposure, a NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not sufficient. The selection of the appropriate respirator cartridge will depend on the specific solvents being used in the procedure.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.